molecular formula C13H19N B13649339 Benzenemethanamine, N-(1-methyl-4-pentenyl)- CAS No. 489428-62-8

Benzenemethanamine, N-(1-methyl-4-pentenyl)-

Cat. No.: B13649339
CAS No.: 489428-62-8
M. Wt: 189.30 g/mol
InChI Key: QQSXKUNQPWLVBJ-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-(1-methyl-4-pentenyl)- is an organic compound with a complex structure that includes a benzene ring, a methanamine group, and a 1-methyl-4-pentenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-(1-methyl-4-pentenyl)- typically involves the reaction of benzenemethanamine with 1-methyl-4-pentenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-(1-methyl-4-pentenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, toluene

    Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted benzenemethanamines

Scientific Research Applications

Benzenemethanamine, N-(1-methyl-4-pentenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-(1-methyl-4-pentenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, N-methyl-
  • Benzenemethanamine, 4-methyl-
  • Benzenemethanamine, N,N,4-trimethyl-

Uniqueness

Benzenemethanamine, N-(1-methyl-4-pentenyl)- is unique due to its 1-methyl-4-pentenyl substituent, which imparts distinct chemical and physical properties compared to other benzenemethanamines

Properties

IUPAC Name

N-benzylhex-5-en-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-3-4-8-12(2)14-11-13-9-6-5-7-10-13/h3,5-7,9-10,12,14H,1,4,8,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSXKUNQPWLVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448026
Record name Benzenemethanamine, N-(1-methyl-4-pentenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489428-62-8
Record name N-(1-Methyl-4-penten-1-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=489428-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-(1-methyl-4-pentenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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